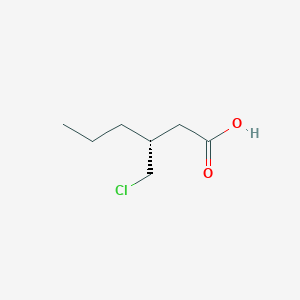
8alpha-(2-Methylacryloyloxy)hirsutinolide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8alpha-(2-Methylacryloyloxy)hirsutinolide is a sesquiterpene lactone derived from plants, particularly from the Asteraceae family. This compound is known for its diverse biological activities, including inhibitory effects on enzymes such as CYP2A6 and monoamine oxidases (MAO-A and MAO-B) .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8alpha-(2-Methylacryloyloxy)hirsutinolide typically involves the esterification of hirsutinolide with 2-methylacrylic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired ester linkage .
Industrial Production Methods: Industrial production of this compound is generally achieved through extraction from natural sources, followed by purification processes. The extraction involves solvent extraction techniques, and the purification is done using chromatographic methods .
Chemical Reactions Analysis
Types of Reactions: 8alpha-(2-Methylacryloyloxy)hirsutinolide undergoes various chemical reactions, including:
Oxidation: This reaction can be catalyzed by oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .
Scientific Research Applications
8alpha-(2-Methylacryloyloxy)hirsutinolide has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in the study of sesquiterpene lactones and their derivatives.
Industry: The compound is used in the development of enzyme inhibitors and other bioactive molecules.
Mechanism of Action
The mechanism of action of 8alpha-(2-Methylacryloyloxy)hirsutinolide involves the inhibition of enzymes such as CYP2A6 and MAO. The compound binds to the active sites of these enzymes, preventing their normal function. This inhibition can lead to a decrease in the metabolism of certain substrates, thereby exerting its biological effects .
Comparison with Similar Compounds
- 8alpha-(4-Hydroxymethacryloyloxy)hirsutinolide
- 8alpha-Tigloyloxyhirsutinolide
- 8alpha-(4-Hydroxytigloyloxy)hirsutinolide
Comparison: 8alpha-(2-Methylacryloyloxy)hirsutinolide is unique due to its specific inhibitory activity towards CYP2A6 and MAO enzymes. While similar compounds also exhibit enzyme inhibitory properties, the specificity and potency of this compound make it particularly valuable in research .
Properties
Molecular Formula |
C19H24O7 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[(1R,2E,8S,10R,11S)-11-hydroxy-6-(hydroxymethyl)-1,10-dimethyl-5-oxo-4,14-dioxatricyclo[9.2.1.03,7]tetradeca-2,6-dien-8-yl] 2-methylprop-2-enoate |
InChI |
InChI=1S/C19H24O7/c1-10(2)16(21)24-13-7-11(3)19(23)6-5-18(4,26-19)8-14-15(13)12(9-20)17(22)25-14/h8,11,13,20,23H,1,5-7,9H2,2-4H3/b14-8+/t11-,13+,18-,19+/m1/s1 |
InChI Key |
VSNXXZXCVFUXKD-LYUOXOCJSA-N |
Isomeric SMILES |
C[C@@H]1C[C@@H](C\2=C(C(=O)O/C2=C/[C@]3(CC[C@@]1(O3)O)C)CO)OC(=O)C(=C)C |
Canonical SMILES |
CC1CC(C2=C(C(=O)OC2=CC3(CCC1(O3)O)C)CO)OC(=O)C(=C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


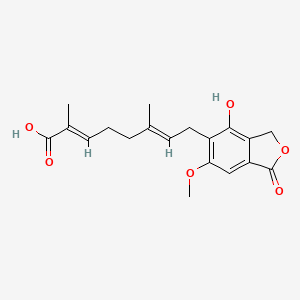
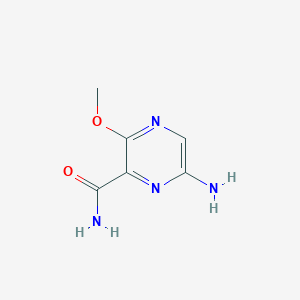
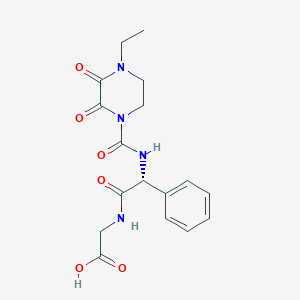

![1-{[(1S,2S)-2-hydroxycyclohexyl]sulfanyl}ethan-1-one](/img/structure/B13429645.png)
![(1R,2S,5S)-N-((R)-1-Cyano-2-((S)-2-oxopyrrolidin-3-yl)ethyl)-3-((S)-3,3-dimethyl-2-(2,2,2-trifluoroacetamido)butanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide](/img/structure/B13429649.png)
![1-isopropyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B13429655.png)
![[(2R,3R,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429661.png)

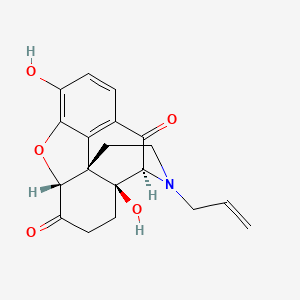
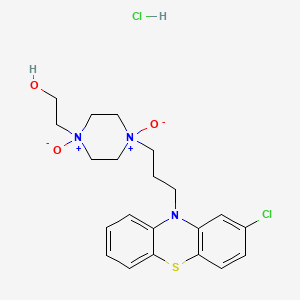
![7-Nitro-6H-dibenzo[b,d]pyran-6-one](/img/structure/B13429679.png)
